Product packaging for 5-(3-Aminophenyl)picolinic acid(Cat. No.:CAS No. 1261896-52-9)

5-(3-Aminophenyl)picolinic acid

Cat. No.: B6386421
CAS No.: 1261896-52-9
M. Wt: 214.22 g/mol
InChI Key: BVACGTUHDQGCRT-UHFFFAOYSA-N
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Description

Significance of Picolinic Acid Scaffolds in Advanced Chemical Research

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound that serves as a foundational scaffold in a multitude of chemical applications. wikipedia.orgnih.gov It is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org This specific arrangement of a nitrogen atom within the aromatic ring and an adjacent carboxylic acid group makes picolinic acid an excellent bidentate chelating agent. wikipedia.org This ability to bind strongly to metal ions is a cornerstone of its utility.

In the realm of biomedical research, picolinic acid derivatives are widely employed as ligands for metal ion complexation. ambeed.com These complexes are explored for applications such as contrast agents in magnetic resonance imaging (MRI) and for radioisotope labeling. ambeed.com Picolinic acid itself is a natural metabolite of the amino acid tryptophan in the human body and is involved in various neuroprotective, immunological, and anti-proliferative processes. wikipedia.org It is also thought to facilitate the intestinal absorption of zinc and other metal ions. wikipedia.org

Beyond its biological roles, the picolinic acid framework is a critical component in materials science and catalysis. Its derivatives are also integral to the agrochemical industry, where compounds like picloram (B1677784) and clopyralid (B1669233) have been developed as synthetic auxin herbicides. chemister.ru The structural rigidity and defined coordination geometry of the picolinic acid scaffold make it a reliable and versatile building block for constructing complex molecular architectures. ambeed.com

Strategic Importance of Aminophenyl Moieties in Molecular Design

The aminophenyl moiety, particularly the 3-amino-substituted variant (a meta-isomer), is a crucial component in the strategic design of functional molecules. nih.govwikipedia.org The primary amine group (-NH2) serves as a versatile chemical handle, allowing for a wide range of subsequent chemical modifications. It can be readily acylated, alkylated, or used in coupling reactions to build larger, more complex structures.

Furthermore, the aminophenyl group can be fundamental to the biological activity of a molecule. For instance, the compound 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) was identified as a novel chemoprotective agent, highlighting the therapeutic potential that can be unlocked by incorporating this moiety. chemicalbook.com The presence of the amino group provides a site for hydrogen bonding and can significantly impact a compound's solubility and pharmacokinetic properties, making it a strategic element in drug discovery and development. nih.govnih.gov

Overview of Current Research Trajectories Involving 5-(3-Aminophenyl)picolinic acid

While direct and extensive research specifically on this compound is not widely published, its structure suggests several logical and promising research trajectories based on studies of analogous compounds. The combination of a metal-chelating picolinic acid unit and a synthetically versatile aminophenyl group makes it a highly attractive candidate for several fields.

A primary area of investigation is in coordination chemistry and materials science. Researchers have synthesized various aminopicolinic acid derivatives to serve as ligands for transition metals. wikipedia.org The resulting metal complexes have potential applications in catalysis and as functional materials. For example, coordination polymers assembled from a related tricarboxylic acid, 5-(3,4-dicarboxylphenyl)picolinic acid, have demonstrated photocatalytic activity. t3db.ca The amino group on this compound could be used to post-synthetically modify such materials or to tune their electronic properties.

In medicinal chemistry, this compound could serve as a key intermediate for novel therapeutics. The picolinic acid core is found in compounds investigated for anti-inflammatory and antimicrobial properties. nih.govlookchem.com The aminophenyl group can be functionalized to introduce pharmacophores or to link the molecule to other moieties, creating bifunctional or targeted drugs.

Another potential research direction lies in the field of photochemistry. A study demonstrated that C-(3-aminophenyl)-nitrilimines could be generated from 5-(3-aminophenyl)-tetrazole through photochemical processes. solubilityofthings.com This indicates that the 3-aminophenyl scaffold is of interest for creating reactive intermediates and novel molecular structures under specific light conditions, an area where this compound could also be explored.

Compound Data Tables

Below are the properties of the core chemical scaffolds and related compounds discussed in this article.

Table 1: Properties of Core Scaffolds

Property Picolinic Acid 3-Aminophenol
IUPAC Name Pyridine-2-carboxylic acid 3-Aminophenol
CAS Number 98-98-6 wikipedia.org 591-27-5 nih.gov
Molecular Formula C₆H₅NO₂ wikipedia.org C₆H₇NO nih.gov
Molecular Weight 123.11 g/mol nih.gov 109.13 g/mol nih.gov
Appearance White solid wikipedia.org White crystals nih.gov

| Melting Point | 136 to 138 °C wikipedia.org | 120 to 124 °C sigmaaldrich.com |

Table 2: Properties of Related Picolinic Acid Derivatives

Property 4-Aminopicolinic Acid 5-(3,4-dicarboxylphenyl)picolinic acid
IUPAC Name 4-Aminopyridine-2-carboxylic acid 5-(3,4-dicarboxyphenyl)pyridine-2-carboxylic acid
CAS Number 100047-36-7 scbt.com Not readily available
Molecular Formula C₆H₆N₂O₂ scbt.com C₁₄H₉NO₆
Molecular Weight 138.12 g/mol scbt.com 287.23 g/mol

| Primary Application | Synthetic intermediate scbt.com | Building block for coordination polymers t3db.ca |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B6386421 5-(3-Aminophenyl)picolinic acid CAS No. 1261896-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVACGTUHDQGCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254279
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
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Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-52-9
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 3 Aminophenyl Picolinic Acid

Convergent and Divergent Synthetic Routes to the Core Structure

The construction of the 5-(3-Aminophenyl)picolinic acid backbone can be approached through both convergent and divergent synthetic strategies. researchgate.net A convergent synthesis involves the independent synthesis of the picolinic acid and aminophenyl fragments, which are then coupled together in a later step. Conversely, a divergent approach would start with a common intermediate that is then elaborated to introduce the necessary functional groups.

Palladium-Catalyzed Cross-Coupling Strategies for Picolinic Acid Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of picolinic acid derivatives. rsc.orgrsc.org These reactions offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.comwikipedia.org

One of the most prominent methods is the Suzuki-Miyaura coupling , which would involve the reaction of a halogenated picolinic acid derivative (e.g., 5-bromopicolinic acid) with a 3-aminophenylboronic acid derivative. acs.orgacs.org The versatility of this reaction allows for a wide range of functional groups to be tolerated. acs.org A key aspect of optimizing these reactions is the selection of the appropriate palladium catalyst, ligands, and reaction conditions. rsc.orgnumberanalytics.com For instance, the use of well-defined palladium(II) pre-catalysts is often preferred for their stability and cost-effectiveness. rsc.org

Another powerful tool is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In a convergent synthesis of this compound, this reaction could be employed to couple a picolinic acid derivative with an aniline. beilstein-journals.org The development of various generations of catalyst systems, including those with bidentate and sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this transformation. wikipedia.orgrug.nl

Decarboxylative cross-coupling reactions also present a viable, albeit less common, pathway. nih.gov This method uses a catalytic system, often involving both palladium and copper, to couple azaaryl carboxylates with aryl halides, avoiding the need for pre-formed organometallic reagents. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionKey ReactantsCatalyst System (Example)Advantages
Suzuki-Miyaura Coupling Halogenated Picolinic Acid, Phenylboronic AcidPd(OAc)₂, Phosphine LigandHigh functional group tolerance, commercially available reagents.
Buchwald-Hartwig Amination Halogenated Picolinic Acid, AnilinePd(OAc)₂, X-PhosDirect C-N bond formation, wide substrate scope. beilstein-journals.org
Decarboxylative Coupling Picolinic Acid, Aryl HalidePd(II)/Cu(I)Avoids pre-formed organometallics. nih.gov

Cyclization Reactions in the Formation of the Picoline Ring System

The pyridine (B92270) ring of picolinic acid is a fundamental heterocyclic motif. acsgcipr.org While simple pyridines are often produced on a large scale via catalyzed reactions of aldehydes and ketones with ammonia, the synthesis of more substituted derivatives often requires more nuanced cyclization strategies. acsgcipr.org

Various methods exist for constructing the pyridine ring, often involving the condensation of smaller fragments. acsgcipr.org For example, a Hantzsch-type synthesis or variations thereof could be adapted to produce a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic picoline ring. Another approach involves hetero-Diels-Alder reactions, which can form a six-membered ring in a highly stereoselective manner. nih.gov More contemporary methods utilize transition-metal-catalyzed cascade reactions to construct the heterocyclic core. mdpi.com These reactions can be initiated by C-H activation, allowing for the efficient assembly of complex heterocycles from simpler starting materials. mdpi.com

Table 2: Selected Cyclization Strategies for Pyridine Ring Synthesis

MethodDescriptionKey Features
Hantzsch Pyridine Synthesis Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.Well-established, versatile for simple pyridines.
Hetero-Diels-Alder Reaction [4+2] cycloaddition between a diene and a dienophile containing a nitrogen atom.High stereoselectivity, access to complex structures. nih.gov
Cascade Reactions Multi-step reactions occurring in a single pot, often catalyzed by transition metals.High atom economy, efficient construction of complex molecules. mdpi.com

Regioselective Amination Approaches to the Aminophenyl Moiety

Introducing an amino group at the meta-position of the phenyl ring with high regioselectivity is a critical step. Traditional methods often rely on the nitration of an aromatic ring followed by reduction. However, this can lead to mixtures of regioisomers. nih.gov

Modern approaches focus on more controlled and direct amination methods. One such strategy is radical arene amination . nih.govbohrium.comorganic-chemistry.org Recent developments have shown that by using a directing group, such as a sulfamate, it is possible to guide the amination to a specific position on the aromatic ring, such as the ortho position. nih.govorganic-chemistry.orgacs.org While this specific example directs ortho, the underlying principle of using noncovalent interactions to control regioselectivity holds promise for achieving meta-selectivity with different directing groups or reaction conditions. nih.govnih.gov This method can be operationally simple and avoids the need for pre-functionalized substrates. organic-chemistry.org

Another powerful technique is the aforementioned Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed reaction can be used to directly couple an amine with an aryl halide or triflate, offering excellent control over the position of the amino group. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The choice of ligand is crucial for achieving high yields and selectivity. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste.

The selection of solvents is a critical aspect of green chemistry. nsf.gov Traditional organic solvents often used in cross-coupling reactions can be toxic and environmentally harmful. digitellinc.com Research has focused on identifying greener alternatives such as water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and N-hydroxyethylpyrrolidone (HEP). nsf.govdigitellinc.com For instance, blends of HEP, water, and an organic base have been shown to be effective for palladium-catalyzed cross-coupling reactions, allowing for catalyst recycling and reduced environmental impact. digitellinc.comnih.gov The use of aqueous media, sometimes with the aid of surfactants or hydrophilic ligands, is another promising approach. rsc.org

Minimizing energy consumption is another core principle. Microwave irradiation has emerged as a valuable tool, often accelerating reaction times and improving yields in cross-coupling reactions. beilstein-journals.org Flow chemistry offers precise control over reaction parameters, leading to improved efficiency and safety, particularly for palladium-catalyzed processes. acs.orgbohrium.com

Catalysis is inherently a green technology as it allows for reactions to proceed with smaller amounts of reagents. The development of highly active and recyclable palladium catalysts is a major focus. nih.govrsc.org This includes the use of heterogeneous catalysts or designing homogeneous systems where the catalyst can be easily separated and reused. nih.govrsc.org

Table 3: Green Chemistry Approaches in Synthesis

PrincipleApplication in Synthesis of this compound
Safer Solvents Use of water, 2-MeTHF, or HEP/water mixtures in cross-coupling steps. nsf.govdigitellinc.comrsc.org
Energy Efficiency Application of microwave heating or flow chemistry to reduce reaction times and energy input. acs.orgbeilstein-journals.orgbohrium.com
Catalysis Employing highly active and recyclable palladium catalysts to minimize waste. nih.govrsc.org

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. nih.govnih.gov

A thorough process characterization is the first step, involving the identification of critical process parameters that influence yield and purity. nih.gov This includes optimizing reaction conditions such as temperature, pressure, reaction time, and the ratio of reactants and catalysts. numberanalytics.com For palladium-catalyzed reactions, minimizing the catalyst loading without compromising efficiency is a key economic driver. rsc.org

The choice of equipment is also crucial. For large-scale production, batch reactors are common, but continuous flow reactors are gaining traction due to their advantages in heat and mass transfer, safety, and process control. acs.orgbohrium.com

Impurity profiling is essential to identify and control the formation of byproducts. This may require adjustments to the synthetic route or the implementation of additional purification steps. The physical properties of intermediates and the final product, such as solubility and crystallinity, will dictate the choice of isolation and purification methods.

Derivatization and Functionalization Strategies of 5 3 Aminophenyl Picolinic Acid

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions typical of carboxylic acids.

Esterification and Amidation Reactions

Esterification of picolinic acid derivatives can be achieved through various methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, treatment of picolinic acid with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) can generate the corresponding picolinoyl chloride hydrochloride. nih.govumsl.edu This activated intermediate can then be reacted with a variety of alcohols to yield the desired esters. nih.gov Another strategy for synthesizing active esters, particularly when direct acylation is problematic, is the use of coupling agents. nih.gov For example, p-nitrophenyl and pentafluorophenyl esters of picolinic acids have been prepared from the corresponding acids. nih.gov

Amidation reactions represent another significant pathway for modifying the carboxylic acid group. Coupling of picolinic acid with N-alkylanilines can produce a range of mono-amides in good to moderate yields. nih.gov Similar to esterification, the in-situ generation of the acid chloride using thionyl chloride is a viable method to facilitate this transformation. nih.gov Advanced coupling agents like 4-(4,6-dimethoxy researchgate.netgoogle.comvulcanchem.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be highly effective for amidation, offering nearly quantitative yields under mild, room temperature conditions in acetonitrile. researchgate.net This method simplifies purification, often requiring only rotoevaporation and extraction. researchgate.net The fundamental amidation reaction involving an aminophenyl group and a carboxylic acid activated by reagents like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) has also been studied, providing insights into the reaction kinetics on functionalized surfaces. nih.govresearchgate.net

Below is a table summarizing common reagents for these transformations:

Reaction Reagent/Method Product Type Reference
EsterificationThionyl chloride (SOCl₂) followed by alcoholPicolinate (B1231196) Esters nih.govumsl.edu
AmidationThionyl chloride (SOCl₂) followed by aminePicolinamides nih.gov
AmidationDMTMMPicolinamides researchgate.net
AmidationEEDQPicolinamides nih.gov

Reductive and Oxidative Transformations

While direct reductive or oxidative transformations of the carboxylic acid group of 5-(3-aminophenyl)picolinic acid are not extensively detailed in the provided context, general organic chemistry principles suggest plausible pathways. The carboxylic acid could potentially be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)pyridine derivative, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, oxidative decarboxylation is a known reaction for some carboxylic acids, though specific conditions for this substrate are not specified. It is important to note that the other functional groups, particularly the amino group, would require protection to achieve selective transformation at the carboxylic acid site under harsh reductive or oxidative conditions.

Functionalization of the Aminophenyl Group

The amino group on the phenyl ring at the 5-position of the picolinic acid offers a versatile handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

Acylation and Sulfonylation Reactions

The amino group of an aminophenyl moiety is readily acylated or sulfonylated. Acylation can be performed using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This method is a fundamental transformation for protecting the amino group or for introducing specific acyl functionalities to modulate the compound's properties. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base will produce sulfonamides. These reactions are standard procedures in organic synthesis and are applicable to aminophenyl-substituted picolinic acids.

Diazotization and Subsequent Transformations

The primary aromatic amine of the aminophenyl group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions or other substitutions. For example, treatment with copper(I) halides (CuCl, CuBr) can introduce chloro or bromo substituents, while reaction with potassium iodide yields the iodo derivative. The cyano group can be introduced using copper(I) cyanide. Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution or by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

Alkylation and Arylation Strategies

The nitrogen atom of the amino group can be alkylated or arylated to form secondary or tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide or triflate. These strategies allow for the synthesis of more complex derivatives with tailored electronic and steric properties.

Modifications of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a prime site for electrophilic attack, enabling N-oxidation and quaternization reactions. These modifications can significantly alter the electronic properties and biological behavior of the parent molecule.

The conversion of the pyridine nitrogen to an N-oxide is a common strategy to modulate the electronic character of the ring, often enhancing its reactivity towards both electrophilic and nucleophilic substitution. The introduction of an N-oxide group can also influence the molecule's solubility and its ability to coordinate with metal ions.

While specific studies on the N-oxidation of this compound are not extensively documented, the oxidation of picolinic acid and other substituted pyridines is well-established. Typically, this transformation is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting picolinic acid N-oxide is a stable, crystalline solid. sigmaaldrich.com The general reaction involves the electrophilic attack of the peroxy acid on the pyridine nitrogen.

The presence of the aminophenyl and carboxylic acid groups on the picolinic acid ring may influence the reaction conditions required for N-oxidation. The electron-donating nature of the amino group could potentially facilitate the oxidation, while the electron-withdrawing carboxylic acid group might have a deactivating effect.

Table 1: Representative N-Oxidation Reactions of Pyridine Derivatives

Starting MaterialOxidizing AgentSolventProductReference
Picolinic acidPeracetic acidAcetic acidPicolinic acid N-oxide sigmaaldrich.com
2-MethylpyridineHydrogen peroxideAcetic acid2-Methylpyridine N-oxide wikipedia.org
Nicotinic acidHydrogen peroxideAcetic acidNicotinic acid N-oxide mdpi.com

This table presents data for related compounds to illustrate the general conditions for N-oxidation, as specific data for this compound is not available in the provided search results.

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium (B92312) salt. This modification dramatically alters the molecule's polarity, solubility, and potential for intermolecular interactions. The quaternization of pyridine derivatives is typically achieved by treatment with alkyl halides. researchgate.net

The reactivity of the pyridine nitrogen towards quaternization is influenced by both steric and electronic factors. The presence of substituents on the ring can hinder the approach of the alkylating agent or modify the nucleophilicity of the nitrogen atom. For instance, electron-donating groups generally enhance the rate of quaternization, while electron-withdrawing groups decrease it. In the context of this compound, the aminophenyl group is expected to have a modest electronic influence on the distal pyridine nitrogen.

Studies on the quaternization of various pyridine derivatives have shown that the reaction can be carried out under neat conditions or in a suitable solvent, with reaction times and temperatures varying depending on the specific reactants. researchgate.net

Table 2: Examples of Quaternization Reactions of Pyridine Derivatives

Pyridine DerivativeAlkylating AgentReaction ConditionsProductReference
PyridineMethyl iodideNeat, room temp.N-Methylpyridinium iodide researchgate.net
PyridazineEthyl bromideAcetonitrile, 80 °CN-Ethylpyridazinium bromide researchgate.net
1-MethylimidazolePolyfluoroalkyl iodideNeat, 80 °C1-Methyl-3-(polyfluoroalkyl)imidazolium iodide researchgate.net

This table provides examples of quaternization reactions for various heterocyclic compounds to demonstrate the general methodology, as direct data for this compound is not available in the provided search results.

Regioselective Substitutions on the Picoline Ring System

The introduction of new functional groups onto the picoline ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents: the carboxylic acid, the aminophenyl group, and the pyridine nitrogen itself.

The pyridine ring is inherently electron-deficient, making electrophilic substitution more challenging than on a benzene (B151609) ring. The carboxylic acid group at the 2-position is a deactivating group and a meta-director. The pyridine nitrogen is also strongly deactivating. The 5-substituted phenyl group's influence will depend on the reaction conditions, but the amino group on the phenyl ring is a strong activating group.

Regioselective halogenation, for example, can be achieved using N-halosuccinimides in fluorinated alcohols, which has been shown to be effective for a variety of arenes and heterocycles. nih.gov For pyridine derivatives, electrophilic substitution typically occurs at the 3- or 5-position. In the case of this compound, the 3- and 6-positions are the most likely sites for substitution, although the precise outcome would depend on the specific reaction conditions and the interplay of the directing effects of the existing groups.

Nitration of aromatic compounds is another important functionalization reaction. Traditional methods often employ harsh acidic conditions. nih.gov However, milder, more regioselective methods have been developed. scirp.orgfrontiersin.org For the nitration of this compound, the position of the incoming nitro group would be influenced by the combined directing effects of the substituents.

Table 3: Regioselective Halogenation of Substituted Pyridines

SubstrateHalogenating AgentConditionsMajor Product(s)Reference
Pyrazolo[1,5-a]pyrimidineKI, PIDAWater, rt, 3hC3-iodinated product nih.govresearchgate.net
2-AminopyridineN-BromosuccinimideCCl4, reflux2-Amino-5-bromopyridineN/A
3-HydroxypyridineBromineAcetic acid2,6-Dibromo-3-hydroxypyridineN/A

This table illustrates the regioselectivity of halogenation on related heterocyclic systems to provide insight into potential reactions for this compound, as specific data for this compound is not available in the provided search results. PIDA = Phenyliodine diacetate.

Coordination Chemistry of 5 3 Aminophenyl Picolinic Acid with Metal Centers

Chelation Modes and Ligand Denticity of 5-(3-Aminophenyl)picolinic acid

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. For this compound, the arrangement of its functional groups allows for several possible coordination modes.

The most common coordination mode for picolinic acid and its derivatives is bidentate, forming a stable five-membered chelate ring. sjctni.eduresearchgate.net However, monodentate and potentially tridentate geometries are also conceivable.

Bidentate: This is the predominant coordination mode, where the ligand binds to a metal center through the pyridine (B92270) nitrogen and an oxygen atom from the deprotonated carboxylate group. This forms a highly stable five-membered ring, a recurring motif in the structural chemistry of picolinates. researchgate.netnih.gov The vast majority of transition metal and lanthanide complexes involving the picolinate (B1231196) scaffold feature this N,O-bidentate chelation. sjctni.edunih.gov

Monodentate: While less common, monodentate coordination could occur, primarily through the carboxylate group, especially in cases where the metal center is sterically crowded or has a strong preference for carboxylate ligation. Coordination solely through the pyridine nitrogen is rare for the deprotonated ligand.

Tridentate/Bridging: The presence of the amino group on the phenyl ring introduces the possibility of higher denticity or bridging behavior. The ligand could theoretically act as a tridentate chelating agent, binding a single metal ion via the picolinate's N,O-donors and the aminophenyl's nitrogen atom. However, this would require the formation of a much larger and likely strained chelate ring. A more plausible scenario involves the amino group of a bidentately coordinated ligand binding to an adjacent metal center. This bridging action would lead to the formation of polynuclear complexes or coordination polymers.

The synergy between the pyridine nitrogen and the carboxylate group is the cornerstone of picolinic acid's chelating ability. Upon deprotonation of the carboxylic acid, the resulting carboxylate anion and the nearby pyridine nitrogen atom create a pincer-like arrangement that readily binds to metal ions. researchgate.net

This N,O-bidentate chelation is consistently observed across a wide range of metal complexes. sjctni.edu For instance, in a Gallium(III) complex with picolinic acid, three separate picolinate ligands bind to the metal center in this bidentate fashion, resulting in a distorted octahedral geometry. nih.gov Similarly, studies on various d-block metal complexes confirm that coordination occurs through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. researchgate.net This robust chelating behavior is anticipated to be the primary mode of interaction for this compound as well.

The exocyclic amino group at the meta-position of the phenyl ring is not directly involved in the primary chelate ring but can play a significant role in the resulting supramolecular architecture. Its participation can manifest in two ways:

Direct Secondary Coordination: The nitrogen lone pair of the amino group could form a dative bond to a metal center. As mentioned, if this is the same metal center chelated by the picolinate group, it would result in a tridentate ligand. More likely, it would coordinate to a neighboring metal-ligand unit, acting as a bridge to form dimers or extended polymeric networks.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the uncoordinated carboxylate oxygen and the pyridine nitrogen can act as acceptors. This can lead to extensive hydrogen-bonding networks that stabilize the crystal lattice, as seen in related structures where water molecules or other substituents drive the formation of complex three-dimensional architectures. nih.govresearchgate.net

It is also important to note that the coordinating ability of the amino group is pH-dependent. Under acidic conditions, the amino group would be protonated (-NH3+), which would prevent it from coordinating to a cationic metal center due to electrostatic repulsion. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

While specific reports on the synthesis of metal complexes with this compound are not prevalent in the reviewed literature, the general procedures for creating picolinate complexes are well-established and applicable.

The synthesis of transition metal picolinate complexes is typically straightforward, often involving the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the picolinic acid ligand in a 1:2 or 1:3 molar ratio in a suitable solvent like ethanol (B145695) or water. sjctni.edu The reaction mixture is often heated to ensure complete reaction, followed by cooling to crystallize the product.

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Confirms coordination by showing a shift in the stretching frequencies of the C=O (carboxylate) and C=N (pyridine) bonds compared to the free ligand.

Elemental Analysis: Determines the empirical formula and the ligand-to-metal ratio.

Magnetic Susceptibility and Electronic Spectra: Help to determine the geometry and electronic structure of the complex, for example, distinguishing between octahedral and tetrahedral environments for Co(II). sjctni.edu

The table below summarizes findings for representative complexes with picolinic acid and its derivatives, which serve as models for the expected behavior of this compound.

Metal IonLigandStoichiometry (M:L)Coordination GeometryKey Findings & Reference
Co(II)Picolinic acid1:2OctahedralConfirmed octahedral geometry via single-crystal X-ray study of [Co(pic)₂(H₂O)₂]·2H₂O. researchgate.net
Cu(II)Picolinic acid1:2OctahedralActs as a bidentate ligand forming an octahedral complex. sjctni.edu
Zn(II)Picolinic acid1:2OctahedralForms a stable octahedral complex via N,O-chelation. sjctni.edu
Ga(III)Picolinic acid1:3Distorted OctahedralForms a neutral [Ga(pic)₃] complex with three bidentate ligands. nih.gov

Lanthanide and actinide ions, being hard acids, have a strong affinity for oxygen-donor ligands like carboxylates. The coordination chemistry of picolinic acid with f-block elements has been explored, revealing complex structures and interesting photophysical properties. nih.govrsc.org

A study on lanthanide complexes with 5-nitropicolinic acid, a close structural analog to the title compound, is particularly insightful. nih.gov Single-crystal X-ray diffraction revealed the formation of isostructural dinuclear complexes with the general formula [Ln₂(5-npic)₆(H₂O)₄]·2H₂O (where Ln = Dy, Gd, Tb). nih.gov In these structures, the picolinate ligands exhibit both chelating and bridging coordination modes, linking the two metal centers. This suggests that this compound could also form similar dimeric or polymeric structures with lanthanide ions.

For actinides, complexation of Americium(III) with picolinic acid has been studied in solution, where the formation of 1:1 and 1:2 (Am:ligand) species was identified. researchgate.net

The table below details the characterized lanthanide complexes with the analogous 5-nitropicolinic acid.

Metal IonLigandFormulaStructural FeaturesKey Findings & Reference
Dy(III)5-Nitropicolinic acid[Dy₂(5-npic)₆(H₂O)₄]·2H₂ODinuclear complexIsostructural with Gd and Tb complexes, linked by H-bonds into a larger network. nih.gov
Gd(III)5-Nitropicolinic acid[Gd₂(5-npic)₆(H₂O)₄]·2H₂ODinuclear complexCharacterized by single-crystal X-ray diffraction. nih.gov
Tb(III)5-Nitropicolinic acid[Tb₂(5-npic)₆(H₂O)₄]·2H₂ODinuclear complexExhibits ligand-centered photoluminescence. nih.gov

Main Group Metal Complexes

For instance, Gallium(III) is known to form stable complexes with picolinic acid. In a documented case, Gallium(III) forms a tris-picolinate complex, [Ga(Pic)₃]·H₂O, where each picolinic acid ligand acts as a bidentate N,O-chelate, resulting in a distorted octahedral geometry around the Ga(III) center. mdpi.com The coordination involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. It is highly probable that this compound would coordinate to Ga(III) in a similar bidentate fashion through its picolinic acid core. The amino group on the phenyl ring might remain uncoordinated, or it could potentially engage in intermolecular hydrogen bonding, influencing the crystal packing of the complex.

Bismuth(III), another main group metal, also forms complexes with picolinic acid derivatives. Studies on these complexes reveal a greater structural diversity, including both monomeric and polymeric structures. This variability arises from the larger ionic radius of Bi(III) and its propensity for higher coordination numbers. Therefore, with this compound, Bi(III) could potentially form complexes where the ligand acts as a simple bidentate chelate, or it might engage in more complex bridging modes, possibly involving the aminophenyl substituent, leading to the formation of coordination polymers.

Due to the lack of specific experimental data, a definitive table of main group metal complexes with this compound cannot be compiled at this time.

Influence of Metal Centers on the Electronic and Geometric Structure of this compound Ligand

The coordination of a metal center to the this compound ligand is expected to induce significant changes in its electronic and geometric structure. These changes can be probed using various spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction.

Upon coordination, the deprotonation of the carboxylic acid group and its bonding to the metal center would lead to a characteristic shift in the C=O stretching frequency in the IR spectrum. Typically, the strong absorption band of the free carboxylic acid (around 1700-1750 cm⁻¹) would be replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group at lower and higher frequencies, respectively. Furthermore, changes in the vibrational frequencies of the pyridine ring would indicate the coordination of the pyridine nitrogen to the metal center.

In the ¹H NMR spectrum, the coordination to a diamagnetic main group metal would cause shifts in the resonances of the protons on both the pyridine and the aminophenyl rings. The protons closest to the coordination sites (i.e., on the pyridine ring) would experience the most significant shifts. The magnitude and direction of these shifts would provide insights into the electronic redistribution within the ligand upon complexation.

While no specific data exists for this compound, studies on related picolinic acid complexes provide a framework for these expected changes. For example, in Gallium(III) picolinate complexes, the coordination is confirmed by such spectroscopic shifts. mdpi.com

A data table summarizing the influence of various main group metal centers on the spectroscopic and geometric parameters of this compound cannot be provided due to the absence of experimental studies.

Ligand Exchange Reactions and Metal-Ligand Stoichiometry Studies

The study of ligand exchange reactions provides crucial information about the lability and stability of metal complexes in solution. For main group metal complexes of this compound, the exchange of the picolinate ligand with other competing ligands in solution would depend on several factors, including the nature of the metal ion, the solvent, and the concentration of the competing ligand.

Generally, ligand exchange reactions can proceed through associative, dissociative, or interchange mechanisms. Given the typically labile nature of many main group metal complexes, it is plausible that ligand exchange would be relatively facile. However, without experimental kinetic studies, the precise mechanisms and rates of these reactions for complexes of this compound remain speculative.

The stoichiometry of the complexes formed between this compound and main group metals would be determined by the charge and coordination preferences of the metal ion. For a +3 metal ion like Ga(III) or Bi(III), a 1:3 metal-to-ligand stoichiometry to form a neutral complex, [M(L)₃], is a likely outcome, assuming the ligand acts as a monobasic bidentate chelate. For +2 ions like Pb(II) or Sn(II), a 1:2 stoichiometry, [M(L)₂], would be expected. However, the formation of complexes with different stoichiometries, including the incorporation of solvent molecules or counter-ions in the coordination sphere, is also possible, especially for metals with flexible coordination geometries.

Detailed studies on the metal-ligand stoichiometry for complexes of this compound with main group metals have not been reported. The table below presents hypothetical stoichiometries based on the common coordination behavior of related picolinic acid ligands.

Main Group Metal IonPlausible Stoichiometry (Metal:Ligand)Expected Geometry
Gallium(III)1:3Octahedral
Bismuth(III)1:3Distorted Octahedral/Polymeric
Tin(IV)1:2 or 1:3 (with other ligands)Octahedral
Lead(II)1:2Hemidirected/Holodirected

Catalytic Applications and Roles of 5 3 Aminophenyl Picolinic Acid and Its Metal Complexes

Homogeneous Catalysis Mediated by 5-(3-Aminophenyl)picolinic acid Complexes

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often hinges on the nature of the ligand coordinated to the metal center, typically palladium.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. While specific studies employing this compound as a ligand were not found, the broader class of nitrogen-containing ligands is crucial. For instance, palladium complexes with ligands such as nitrile-functionalized N-heterocyclic carbenes (NHCs) have shown high catalytic activity in Suzuki-Miyaura reactions. nih.gov The reaction involves the coupling of an organoboron reagent with an aryl halide, catalyzed by a palladium complex. harvard.edu The choice of ligand can significantly impact catalyst stability and efficiency. For example, the use of bulky phosphine (B1218219) ligands on palladium has been explored to modulate reactivity in related aminative coupling reactions. snnu.edu.cnresearchgate.net The development of novel ligands, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, continues to be an active area of research for improving the efficiency of Suzuki-Miyaura couplings, particularly for sterically hindered substrates. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. The ligand's role is to stabilize the active palladium species and influence the regioselectivity and efficiency of the coupling. The fundamental mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The amine base used in the reaction plays a crucial role. wikipedia.org Various palladium-ligand systems are employed, with palladium-phosphorus complexes being common. libretexts.org The development of copper-free Sonogashira reactions is an area of interest, with nitrogen-based ligands such as dipyrimidyls showing promise. libretexts.org The synthesis of complex molecules, including natural products and pharmaceuticals, often utilizes the Sonogashira reaction. libretexts.org

The table below summarizes the general conditions for these cross-coupling reactions, illustrating the typical parameters that would need to be optimized for a new ligand like this compound.

ReactionTypical CatalystBaseSolventTemperature
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄DME, Toluene, H₂ORoom Temp. to 120 °C
Heck Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMFRoom Temp. to 100 °C

Oxidation and Reduction Catalysis

The redox activity of metal complexes makes them suitable for a range of oxidation and reduction reactions. The ligand can modulate the metal's redox potential and provide a specific coordination environment for substrate binding.

Oxidation Catalysis: While direct studies on this compound are limited, related picolinic acid systems show significant activity. For example, an in-situ generated catalyst system based on manganese(II) triflate and picolinic acid is highly efficient for the epoxidation of a broad range of olefins. nih.gov In other systems, the oxidation of picoline to nicotinic acid has been achieved using cobalt catalysts in the presence of N-hydroxyphthalimide (NHPI). mdpi.com The catalytic oxidation of formaldehyde (B43269) on cobalt oxide surfaces has also been studied, with the reaction proceeding through either a Mars-van Krevelen or Langmuir-Hinshelwood mechanism. mdpi.com

Reduction Catalysis: The catalytic transfer hydrogenation of ketones is a key reduction reaction, and ruthenium complexes with amino acid-derived ligands have shown promise in this area. mdpi.com The design of chiral ligands is crucial for achieving enantioselectivity in such reductions.

Asymmetric Catalysis Using Chiral Derivatives

The introduction of chirality into the ligand structure is the basis for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The aminophenyl group of this compound is an ideal point for the introduction of a chiral auxiliary.

The development of chiral catalysts is a major focus in modern synthetic chemistry. nih.gov Chiral BINOL-derived aldehydes have been used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov Similarly, chiral oxazaborolidinium ions, derived from proline, have been used for the asymmetric allylation of aldehydes. nih.gov In the context of metal catalysis, chiral ligands derived from amino acids have been used in combination with rhodium complexes for the asymmetric transfer hydrogenation of ketones. mdpi.com While no specific chiral derivatives of this compound have been reported in the literature for asymmetric catalysis, its structure provides a clear opportunity for the development of novel chiral ligands.

Heterogeneous Catalysis Incorporating this compound Based Materials

Immobilizing homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and recycling, bridging the gap between homogeneous and heterogeneous catalysis.

Immobilization Strategies on Solid Supports

The functional groups of this compound (the carboxylic acid and the amine) provide anchor points for immobilization onto various solid supports.

Common Solid Supports:

Silica: The surface silanol (B1196071) groups can be functionalized to react with the ligand.

Polymers: Polystyrene or other polymers can be functionalized with reactive groups to bind the ligand.

Metal-Organic Frameworks (MOFs): The ligand could be incorporated as a linker during MOF synthesis or post-synthetically modified onto the framework. A UiO-66(Zr)-based MOF functionalized with phosphonic acid groups has been used as a heterogeneous catalyst for the synthesis of picolinate (B1231196) derivatives. nih.govrsc.org

The general strategies for immobilization include covalent bonding, coordination to the support, and ion-exchange. The choice of strategy depends on the desired stability of the catalyst and the reaction conditions.

Catalytic Performance in Flow Reactors

Flow reactors offer several advantages over batch reactors, including enhanced heat and mass transfer, precise control over reaction time, and the potential for continuous operation. nii.ac.jp Heterogeneous catalysts are particularly well-suited for use in flow systems, where the catalyst can be packed into a column or coated onto the reactor walls.

The use of polymer-based monolithic reactors containing immobilized chiral organocatalysts has been demonstrated for enantioselective reactions under continuous-flow conditions. researchgate.net The development of efficient heterogeneous catalysts, such as magnetic sulfonated melamine-formaldehyde resin, that are stable and reusable is crucial for practical applications in green chemistry. researchgate.net While there are no specific reports on the use of this compound-based materials in flow reactors, the principles of catalyst immobilization and reactor design would be applicable.

The table below outlines the key features and potential applications of immobilized catalysts in flow systems.

FeatureDescriptionRelevance to this compound
Support Material Silica, Alumina, Polymers, MOFsThe ligand's functional groups allow for versatile immobilization on various supports.
Reactor Type Packed-bed reactor, Wall-coated reactorThe choice depends on the catalyst form (e.g., powder, monolith).
Advantages Easy product separation, catalyst recycling, enhanced safetyThese are general benefits applicable to any effective immobilized catalyst.
Challenges Catalyst leaching, pressure drop, scaling upThese are common engineering challenges that would need to be addressed.

Mechanistic Investigations of Catalytic Cycles

While detailed mechanistic studies specifically focused on this compound are limited in publicly available literature, insights can be drawn from extensive research on related picolinamide- and picolinic acid-directed catalytic reactions. These studies provide a foundational understanding of the likely pathways and active species involved.

The catalytic pathways involving complexes of this compound are anticipated to be analogous to those established for other picolinamide-directed functionalization reactions. A prominent example is the palladium-catalyzed C-H activation/C-N coupling reaction for the synthesis of nitrogen-containing heterocycles. In such a pathway, the picolinamide (B142947) acts as a directing group, facilitating the activation of otherwise unreactive C-H bonds.

A plausible reaction pathway for an intramolecular C-H amination is outlined below:

Coordination: The substrate, an amide derivative of this compound, coordinates to a palladium(II) catalyst.

C-H Activation: The picolinamide moiety directs the palladium catalyst to a specific C-H bond (e.g., in a δ-position), leading to the formation of a palladacycle intermediate through a concerted metalation-deprotonation (CMD) mechanism. This step is often the rate-determining step of the catalytic cycle.

Oxidation: The resulting Pd(II)-palladacycle is then oxidized to a high-valent Pd(IV) species by an external oxidant.

Reductive Elimination: The Pd(IV) intermediate undergoes C-N reductive elimination, forming the new carbon-nitrogen bond and yielding the cyclized product.

Catalyst Regeneration: The palladium catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Deuterium (B1214612) labeling studies on similar systems have provided evidence for the reversibility of the C-H activation step. For instance, treatment of a picolinamide derivative with a palladium catalyst in the presence of deuterated acetic acid showed deuterium incorporation at the terminal methyl groups, confirming that C-H activation is indeed possible at the δ-position. nih.gov

The active catalytic species in reactions directed by picolinic acid derivatives are generally understood to be metal complexes where the ligand is coordinated to the metal center. In the context of palladium-catalyzed reactions, the key intermediate is the palladacycle formed after C-H activation. nih.gov This five-membered ring chelate structure brings the C-H bond in close proximity to the metal center, facilitating its cleavage.

The oxidation state of the metal center is crucial for the catalytic cycle to proceed. In the proposed palladium-catalyzed C-H/N-H coupling, the cycle involves both Pd(II) and Pd(IV) species. The stability and reactivity of these intermediates are influenced by the electronic and steric properties of the ligand and the substrate. The this compound ligand, with its electron-donating amino group, could potentially influence the electron density at the metal center, thereby modulating the catalytic activity.

In a different catalytic context, such as the photocatalytic degradation of pollutants, the active species would be the excited state of a metal complex of a picolinic acid derivative. For instance, a nickel(II) coordination polymer derived from 5-(3,4-dicarboxylphenyl)picolinic acid has been shown to be an active photocatalyst for the degradation of methylene (B1212753) blue. rsc.org The catalytic activity in such cases is related to the band gap energy of the material.

Electrocatalytic Applications

Picolinic acid and its derivatives have demonstrated significant potential in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR), which is a critical process in fuel cells. While specific studies on this compound are not prevalent, research on picolinic acid-based electrocatalysts provides a strong indication of its potential utility.

A notable example is the development of a hybrid nanorod catalyst, Fe₃PtPd(OH)₂[Picolinic acid]₈(H₂O)₄, for the ORR in alkaline media. nih.govnih.gov This material exhibited significantly enhanced electrocatalytic activity compared to the commercial Pt/C catalyst.

Key Findings from Electrocatalytic Studies of Picolinic Acid-Based Catalysts:

CatalystApplicationKey Performance MetricsReference
Fe₃PtPd(OH)₂[Picolinic acid]₈(H₂O)₄Oxygen Reduction Reaction (ORR)Positive shift in onset potential (~109 mV vs. Pt/C) nih.govnih.gov
Fe₃PtPd(OH)₂[Picolinic acid]₈(H₂O)₄Oxygen Reduction Reaction (ORR)~2x higher reduction current density vs. Pt/C nih.govnih.gov
Fe₃PtPd(OH)₂[Picolinic acid]₈(H₂O)₄Oxygen Reduction Reaction (ORR)Enhanced long-term stability (less than 20% current depression after 4000 cycles) nih.gov

The role of picolinic acid in these hybrid materials is multifaceted. It acts as a chelating agent, forming stable complexes with the metal ions and ensuring their uniform distribution within the nanostructure. This structural integrity helps to prevent metal leaching during prolonged catalytic use, thereby enhancing the durability of the electrocatalyst. nih.gov The coordination of picolinic acid to the metal centers can also modulate their electronic properties, which in turn influences their catalytic activity for the ORR. The presence of the aminophenyl group in this compound could offer additional sites for interaction or further functionalization, potentially leading to even more active and stable electrocatalysts.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Therefore, it is not possible to provide specific research findings, data tables, or detailed analyses as requested for the electronic structure, conformational behavior, and spectroscopic properties of this compound.

For context, a theoretical investigation as outlined would typically involve the following advanced computational methodologies:

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 3 Aminophenyl Picolinic Acid Systems

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound and for elucidating its structure through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers would be expected to provide the exact mass of 5-(3-Aminophenyl)picolinic acid, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would further reveal characteristic fragmentation patterns, offering insights into the connectivity of the aminophenyl and picolinic acid moieties. However, no specific studies presenting HRMS data or fragmentation pathways for this particular compound are publicly available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of organic molecules in both solution and solid states.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) chemical shifts and for determining the intricate bonding framework of a molecule.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks within the aminophenyl and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H-¹³C pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aminophenyl group to the picolinic acid backbone.

Despite the power of these techniques, no published 2D NMR data for this compound could be located.

Solid-State NMR for Polymorph and Crystal Structure Analysis

Solid-State NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. ssNMR could be used to probe the local environment of the carbon and nitrogen atoms in the crystalline state of this compound, offering insights into intermolecular interactions such as hydrogen bonding. Regrettably, there are no available ssNMR studies for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to identify functional groups and to study the conformational properties of a molecule by probing its vibrational modes. For this compound, these techniques would be expected to show characteristic bands for:

N-H stretching and bending vibrations of the primary amine.

O-H and C=O stretching vibrations of the carboxylic acid group.

C=C and C=N stretching vibrations of the aromatic and pyridine rings.

A comparative analysis of IR and Raman spectra could also provide information about the molecule's symmetry and potential intermolecular hydrogen bonding in the solid state. However, detailed and assigned vibrational spectra for this compound are not present in the scientific literature.

X-ray Diffraction Techniques

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would provide definitive proof of its molecular structure. bldpharm.com This technique would yield precise data on bond lengths, bond angles, and torsion angles, and would reveal the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding networks. nih.gov Such data is essential for understanding the solid-state properties of the compound. A search for crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is indispensable for the characterization of crystalline solids. It provides a unique "fingerprint" for a given crystalline phase, enabling identification, purity assessment, and the determination of crystal lattice parameters. nih.gov For this compound, which is a solid at room temperature, PXRD is a crucial first step in its solid-state characterization.

A typical PXRD pattern for a crystalline sample of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal structure. Should the compound exhibit polymorphism (the ability to exist in multiple crystalline forms), each polymorph would produce a distinct PXRD pattern.

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.445
12.37.2100
15.85.680
19.14.665
21.74.150
24.93.670
28.23.230

Note: This table is illustrative and represents typical data that would be obtained from a PXRD analysis. The actual data would need to be determined experimentally.

The unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal can be determined from the diffraction data, often with the aid of computational indexing programs. This information provides a detailed picture of the three-dimensional arrangement of the molecules in the solid state.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption and emission spectroscopy are powerful tools for investigating the optical properties of molecules. These techniques provide information about the electronic transitions that occur when a molecule absorbs or emits light.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Visible absorption spectrum of this compound is expected to be characterized by contributions from its constituent aromatic chromophores: the picolinic acid moiety and the 3-aminophenyl group. The picolinic acid itself, a derivative of pyridine, exhibits absorption in the UV region. wikipedia.org The presence of the aminophenyl group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid.

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter that can be determined from UV-Vis spectroscopy. ias.ac.inthermofisher.com For quantitative analysis, a calibration curve of absorbance versus concentration would be established at a wavelength of maximum absorption (λmax).

Table 2: Expected UV-Vis Absorption Characteristics of this compound in a Polar Solvent

ChromophoreExpected λmax (nm)Expected Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Picolinic Acid Moiety~260-280~5,000 - 10,000
Aminophenyl Group~290-320~15,000 - 25,000
Overall Molecule~300-330~20,000 - 30,000

Note: These values are estimations based on data for similar compounds and would require experimental verification.

Emission (Fluorescence) Spectroscopy:

Many aromatic compounds, particularly those with electron-donating groups like an amino group, exhibit fluorescence. It is anticipated that this compound will be fluorescent upon excitation at an appropriate wavelength. Fluorescence spectroscopy can provide information about the excited state of the molecule and is highly sensitive to the local environment.

The fluorescence spectrum would show an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. For quantitative applications, the intensity of the fluorescence emission can be correlated with the concentration of the analyte, often with very high sensitivity. rsc.orgnih.gov

Table 3: Hypothetical Fluorescence Properties of this compound

ParameterExpected Value
Excitation Wavelength (λex)~320 nm
Emission Wavelength (λem)~400-450 nm
Stokes Shift~80-130 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.5

Note: This table presents hypothetical data to illustrate the expected fluorescence properties. Experimental determination is necessary for accurate values.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. For the analysis of samples containing this compound, particularly in biological or environmental matrices, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique that separates compounds in a liquid mobile phase followed by their detection by mass spectrometry. For a polar and ionizable compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable separation method. However, due to the polar nature of the analyte, retention on a standard C18 column might be challenging. To address this, several strategies can be employed:

Ion-pairing chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing its retention on a reversed-phase column.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, which is well-suited for the retention of polar compounds.

Derivatization: The carboxylic acid and/or the amino group can be chemically modified to create a less polar derivative, which is more amenable to reversed-phase separation. lcms.cz

The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte. For this compound (molecular formula C12H10N2O2), the expected [M+H]+ ion would be at m/z 215.1. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netresearchgate.netnih.govrestek.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a non-volatile carboxylic acid, derivatization is necessary to convert it into a more volatile form before GC analysis. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents that convert the carboxylic acid to an ester. The amino group may also be derivatized. Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer.

Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniqueSample PreparationAnalytesAdvantagesDisadvantages
LC-MS Minimal, may require filtration or dilution. Derivatization is optional.Polar, non-volatile, and thermally labile compounds.High sensitivity and selectivity. Can analyze the compound directly.Matrix effects can suppress ionization.
GC-MS Derivatization is required to increase volatility.Volatile and thermally stable compounds (after derivatization).Excellent separation efficiency. Extensive mass spectral libraries are available.Derivatization can be time-consuming and may introduce artifacts.
CE-MS Similar to LC-MS.Charged species.High separation efficiency. Low sample and reagent consumption.Lower loading capacity compared to HPLC.

The choice between LC-MS and GC-MS would depend on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For the direct analysis of this compound in complex aqueous samples, LC-MS would generally be the preferred method. lcms.czresearchgate.netnih.govrestek.comnih.gov

Supramolecular Chemistry and Self Assembly of 5 3 Aminophenyl Picolinic Acid Systems

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a dominant force in the supramolecular assembly of 5-(3-aminophenyl)picolinic acid. The molecule possesses multiple functional groups capable of participating in a diverse array of hydrogen-bonding interactions. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen). The pyridine (B92270) nitrogen atom is a primary hydrogen bond acceptor, while the anilino nitrogen of the aminophenyl group can serve as a hydrogen bond donor.

In the crystalline state, these groups collaborate to form extensive networks. By analogy with other picolinic acid derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, it is anticipated that this compound would form robust hydrogen-bonded dimers via its carboxylic acid moieties, creating a classic R²₂(8) graph-set motif. nih.govnih.gov Furthermore, the amino group and the pyridine nitrogen can engage in intermolecular hydrogen bonding, linking these primary dimers into higher-order chains, sheets, or three-dimensional frameworks. researchgate.netmdpi.com The presence of solvent molecules, particularly water, can further complicate these networks by acting as bridges between the functional groups of the primary molecule, as seen in hydrated crystal structures of similar compounds. nih.govnih.govresearchgate.net

In solution, the same hydrogen-bonding propensities influence solubility and pre-organization for self-assembly. The specific network formed would be highly dependent on the solvent environment, with polar, protic solvents competing for hydrogen bonding sites and non-polar solvents promoting intermolecular association.

| Potential Hydrogen Bond Interactions for this compound | | :--- | :--- | :--- | | Donor | Acceptor | Expected Motif/Interaction | | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Centrosymmetric Dimer (R²₂(8) motif) | | Amino Group (-NH₂) | Pyridine Nitrogen | Intermolecular chain/sheet formation | | Amino Group (-NH₂) | Carboxylic Acid (C=O) | Intermolecular linkage | | Water (if present) | Carboxylic Acid, Pyridine-N, Amino-N | Bridging interactions, formation of hydrated networks nih.govresearchgate.net |

Pi-Stacking Interactions and Aromatic Stacking Architectures

The two aromatic systems within this compound—the pyridine ring and the phenyl ring—are capable of engaging in π-stacking interactions, which play a crucial role in stabilizing the resulting supramolecular architectures. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The stabilization energy contributed by these interactions, typically in the range of 2-5 kcal/mol, is significant in directing the packing of molecules in the solid state. nih.gov

The relative orientation of the two rings within the molecule allows for both intramolecular and intermolecular π-interactions. Intermolecular stacking can occur in several geometries:

Face-to-face: Where the planes of the aromatic rings are parallel. This geometry is often observed between the phenyl rings of adjacent molecules or the pyridine rings.

Edge-to-face (T-shaped): Where the edge of one aromatic ring (the C-H bonds) points towards the face of another.

In related crystal structures of complexes with aromatic N-donor ligands, face-to-face π–π stacking interactions with centroid–centroid distances of approximately 3.5 to 3.8 Å are commonly observed, contributing to the formation of extended supramolecular arrays. researchgate.netrsc.orgresearchgate.net The interplay between hydrogen bonding and π-stacking is critical; hydrogen bonds often create a primary structure, such as a sheet, and π-stacking interactions then dictate how these sheets pack together, leading to a final three-dimensional architecture.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

The structure of this compound makes it an ideal organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The picolinate (B1231196) moiety (pyridine nitrogen and carboxylate group) acts as a strong chelating site for metal ions, while the amino group on the phenyl ring provides an additional potential coordination site or a reactive handle for post-synthetic modification. The rigid nature of the two aromatic rings ensures that the resulting frameworks can have predictable geometries and permanent porosity.

The synthesis of MOFs using this compound as a linker would likely follow established methodologies, primarily solvothermal or hydrothermal reactions. researchgate.net In this approach, the metal salt (the "node") and the organic linker are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), and heated in a sealed vessel. researchgate.net

Key design principles include:

Choice of Metal Ion: The coordination geometry of the metal ion (e.g., octahedral for Co(II) and Ni(II), tetrahedral or octahedral for Zn(II), or higher coordination numbers for lanthanides like Dy(III)) will dictate the dimensionality and topology of the resulting framework. mdpi.comresearchgate.netmdpi.com

Metal-to-Ligand Ratio: Varying the stoichiometry can lead to different structural outcomes. mdpi.com

Reaction Conditions: Temperature, pressure, and solvent choice can influence the kinetics and thermodynamics of crystal formation, yielding different polymorphs or structures.

Auxiliary Ligands: The introduction of secondary ligands (e.g., 4,4'-bipyridine) can act as "pillars" to connect 2D layers into 3D frameworks, allowing for systematic control over the final architecture and pore dimensions. researchgate.net

By analogy with structurally similar ligands like 5-aminoisophthalic acid, this compound is expected to form a diverse range of MOF structures. researchgate.net Depending on the metal and synthesis conditions, one can anticipate the formation of:

1D Chains: Where metal ions are linked in a linear fashion. rsc.org

2D Layers: Creating wave-like or planar sheets. researchgate.net

3D Frameworks: Often formed by the interconnection of 2D layers, which can be either interpenetrating or non-interpenetrating. researchgate.net

The porosity of these materials is a direct consequence of the space between the metal nodes and the organic linkers. The length and rigidity of the this compound ligand would create 1D channels or 3D pore systems within the framework. researchgate.net The functional groups lining these pores—specifically the uncoordinated amino groups—could impart specific chemical properties, such as selective gas adsorption or catalytic activity. Characterization of porosity would involve gas sorption analysis (e.g., N₂ at 77 K) to determine the BET surface area, pore volume, and pore size distribution, similar to the characterization of benchmark materials like MOF-5. researchgate.net

| Comparison of MOFs Constructed from Structurally Analogous Ligands | | :--- | :--- | :--- | :--- | | Ligand | Metal Ion | Resulting Structure | Key Feature | | 6-hydroxypicolinic acid | Mn(II) | 3D coordination polymer mdpi.com | Non-porous 3D network formed by Mn(II) centers connected by the keto form of the ligand. mdpi.com | | 5-aminoisophthalic acid | Cd(II), Cu(II), Co(II) | 3D pillar-layer frameworks (with 4,4'-bipyridine) researchgate.net | Non-interpenetrating structures with 1D rectangular channels. researchgate.net | | 5-aminoisophthalic acid | Dy(III) | 2D layered structure mdpi.com | Luminescent properties sensitive to solvent molecules within the framework. mdpi.com | | 5-(pyridin-2-ylmethyl)aminoisophthalic acid | Zn(II), Co(II), Ni(II) | 2D wave-like network researchgate.net | Isostructural complexes with (4,8²) topology. researchgate.net |

Self-Assembly into Nanostructures and Hierarchical Architectures

Beyond single crystals, this compound possesses the requisite molecular features for self-assembly into well-defined nanostructures in solution. As an amphiphilic molecule with a rigid, aromatic backbone and polar functional groups, it can be considered a specialized amino acid derivative. rsc.org The self-assembly process is driven by a combination of hydrogen bonding, π-stacking, and hydrophobic interactions. rsc.orgnih.gov

Depending on factors like concentration, pH, and solvent, this molecule could potentially assemble into various hierarchical architectures:

Nanofibers and Nanotubes: Formed by the stacking of molecules into one-dimensional arrays, likely stabilized by a combination of head-to-tail hydrogen bonding and π-stacking interactions.

Nanosheets: Resulting from the lateral assembly of fibers or direct 2D crystallization.

Vesicles and Micelles: In aqueous environments, the amphiphilic nature could lead to the formation of spherical assemblies where the hydrophobic aromatic cores are shielded from the water by the polar carboxylate and amine groups.

The pH of the solution would be a critical control parameter. At its isoelectric point, the molecule would exist as a zwitterion, maximizing electrostatic attraction between the carboxylate and protonated amine/pyridine groups, which is known to promote the formation of fibrillar structures in amino acids like L-phenylalanine. nih.gov At very low or high pH, electrostatic repulsion between the resulting cationic or anionic forms would hinder assembly.

Host-Guest Chemistry and Molecular Recognition

Supramolecular chemistry also encompasses the ability of molecules to act as hosts, selectively binding smaller guest molecules. nih.gov this compound and its assemblies have potential applications in molecular recognition.

As a Guest: The molecule itself can be a guest for larger host systems. The aromatic rings could fit within the hydrophobic cavity of cyclodextrins or calixarenes, while the carboxylate and amine functionalities could serve as recognition points for binding to polytopic receptors through hydrogen bonding and electrostatic interactions. nih.gov

As a Host: MOFs constructed from this ligand can act as sophisticated hosts. The pores and channels within the framework can be engineered to selectively bind small molecules, with recognition driven by size exclusion and chemical interactions with the pore walls. The presence of the amino group is particularly significant, as it can be a recognition site for acidic guests or a platform for post-synthetic modification to introduce even more complex recognition motifs. This is analogous to how synthetic hosts are designed to target specific biological modifications like lysine (B10760008) methylation. rsc.org

| Potential Host-Guest Interactions Involving this compound | | :--- | :--- | :--- | | Role | Interacting Partner (Example) | Primary Driving Force(s) | | Guest | Calix nih.govpyrrole (B145914) nih.gov | Hydrogen bonding between the carboxylate group and the pyrrole NH donors. nih.gov | | Guest | Cucurbit[n]uril (CB[n]) nih.gov | Hydrophobic inclusion of the phenyl ring; ion-dipole interactions at the portals. nih.gov | | Host (as a MOF) | Small gas molecules (CO₂, CH₄) | van der Waals interactions, potential H-bonding with the amino group. | | Host (as a MOF) | Nitroaromatic compounds | π-stacking interactions, electrostatic interactions (for sensing applications). rsc.org |

Advanced Materials Science Applications of 5 3 Aminophenyl Picolinic Acid Based Systems

Functional Polymers and Copolymers Incorporating 5-(3-Aminophenyl)picolinic acid Moieties

The incorporation of this compound into polymer chains offers a pathway to advanced materials with tailored properties. The bifunctional nature of this molecule, featuring a chelating picolinic acid group and a reactive aminophenyl group, allows for the creation of polymers with unique chemical and physical characteristics.

Synthesis of Monomers and Polymerization Techniques

While direct synthesis and polymerization of a this compound monomer is not extensively documented, plausible synthetic routes can be proposed based on established organic chemistry principles and related literature. A common strategy for creating such bifunctional monomers involves multi-step synthesis. For instance, a Suzuki-Miyaura cross-coupling reaction between a protected 5-bromopicolinic acid derivative and 3-aminophenylboronic acid could form the core structure. Alternatively, a nitrated picolinic acid precursor could be coupled and subsequently reduced to yield the desired amine functionality umsl.edu.

Once the monomer is synthesized, several polymerization techniques could be employed:

Condensation Polymerization : The carboxylic acid and amine functionalities allow for direct polycondensation to form polyamides. This would typically require high temperatures and the removal of water to drive the reaction to completion.

Ring-Opening Polymerization (ROP) : The monomer could be converted into a more reactive cyclic form, such as an α-amino acid N-carboxyanhydride (NCA). The ROP of NCAs is a well-established method for producing well-defined polypeptides. This mechanism can proceed via different pathways, such as the normal amine mechanism (NAM), which allows for controlled chain growth umsl.edu.

Chain-Growth Polymerization : The aminophenyl group could be modified, for example, by reaction with acryloyl chloride, to introduce a polymerizable vinyl group. This would allow for its incorporation into polymers via free-radical or controlled radical polymerization techniques.

Interactive Table 1: Proposed Synthetic and Polymerization Strategies
Strategy Description Key Reagents/Conditions Potential Polymer Type
Monomer Synthesis via Cross-Coupling Suzuki-Miyaura coupling to form the C-C bond between the pyridine (B92270) and phenyl rings. 5-bromopicolinic acid derivative, 3-aminophenylboronic acid, Pd catalyst. -
Condensation Polymerization Direct reaction between the carboxylic acid of one monomer and the amine group of another. High temperature, vacuum (for water removal). Polyamide
Ring-Opening Polymerization (ROP) Conversion of the monomer to a cyclic N-carboxyanhydride (NCA) followed by polymerization. Phosgene or its equivalent to form NCA; amine or metal-based initiator for ROP. Polypeptide-like

Properties of the Resulting Polymeric Materials

The properties of polymers incorporating this compound are anticipated to be a composite of the contributions from the polymer backbone and the pendant functional groups.

Thermal Stability : The inclusion of aromatic rings from both the picolinic acid and aminophenyl moieties would likely impart significant thermal stability to the polymer backbone. Polyamides and polypeptide-like structures are known for their high decomposition temperatures.

Mechanical Properties : The potential for strong intermolecular hydrogen bonding between the amide linkages and the picolinic acid groups could lead to materials with high tensile strength and modulus.

Chemical Properties & Functionality : The true value of these polymers lies in their functionality. The picolinic acid group is an excellent chelating agent for various metal ions researchgate.netresearchgate.netorientjchem.org. This allows the polymer to act as a scaffold for creating metallopolymers. These materials could have applications in catalysis, separation, or as precursors for ceramic materials. The free amine group (if not used in the main chain) provides a site for post-polymerization modification, allowing for the attachment of other functional molecules, cross-linking agents, or grafting of other polymer chains.

Application in Sensors and Detection Systems

The unique structure of this compound makes it a promising candidate for the development of advanced chemical and biological sensors. The picolinic acid moiety can act as a recognition site, while the aminophenyl group can be part of the signaling mechanism or an anchor to a transducer surface.

Chemo/Biosensors for Specific Analytes

While specific sensors based on this compound are not widely reported, its functional groups suggest potential for detecting a range of analytes.

Metal Ions : The primary application would be in the detection of metal ions. Picolinic acid is a well-known bidentate chelating ligand that forms stable complexes with a variety of metal ions, including transition metals like Cu²⁺, Ni²⁺, and Zn²⁺, as well as others like Ga³⁺ researchgate.netresearchgate.netorientjchem.org. A sensor could be designed where the binding of a target metal ion to the picolinic acid moiety triggers a detectable signal.

Anions : The amine group could be protonated to interact with anions through hydrogen bonding or electrostatic interactions. Quinoline-based chemosensors, for example, have been designed for the detection of fluoride (B91410) and cyanide ions researchgate.net.

Biological Molecules : The aminophenyl group can be functionalized with biorecognition elements like enzymes or antibodies. For example, related aminophenyl boronic acid has been used to create a sensor for tyrosinase activity nih.gov. This suggests that this compound could be adapted for biosensing applications.

Optical and Electrochemical Sensing Mechanisms

The detection of analytes can be achieved through various signaling mechanisms.

Optical Sensing :

Fluorescence : The molecule could be inherently fluorescent, and the binding of an analyte could cause either quenching (turning "off") or enhancement (turning "on") of the fluorescence. This change occurs if the analyte binding affects the electronic state of the fluorophore. Anthracene-appended pyridine amides have demonstrated this "on-off" switching capability for carboxylic acids researchgate.net.

Colorimetric : Analyte binding can induce a change in the electronic structure of the molecule, leading to a change in its absorption of visible light and, consequently, a visible color change. This allows for simple, visual detection.

Electrochemical Sensing :

The aminophenyl group is electroactive and can be oxidized and reduced. When the molecule is immobilized on an electrode surface, the binding of an analyte to the picolinic acid site can alter the local chemical environment, affecting the redox potential or current of the aminophenyl group. This change can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). Electrochemical sensors based on conducting polymers with carboxylic acid and amine functionalities have been successfully developed for neurotransmitters like dopamine (B1211576) nih.gov.

Interactive Table 2: Potential Sensing Applications and Mechanisms
Analyte Class Recognition Site Sensing Mechanism Principle
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) Picolinic Acid Moiety Fluorescence / Colorimetric Chelation-induced change in electronic structure.
Anions (e.g., F⁻, CN⁻) Protonated Amine Group Colorimetric Anion binding alters the absorption spectrum.
Biomolecules (e.g., Enzymes, Sugars) Functionalized Amine Group Electrochemical / Optical Biorecognition event modulates the redox or photophysical properties.

Optoelectronic Materials Based on this compound Complexes

The design of metal-organic complexes for optoelectronic applications is a burgeoning field of research rsc.orgscilit.com. Complexes based on picolinic acid derivatives are of particular interest due to their unique photophysical properties. The ability to form stable complexes with heavy metals like iridium(III) and platinum(II) makes them suitable candidates for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) researchgate.netresearchgate.net.

Complexes of this compound could serve as highly tunable emitters. The picolinic acid framework acts as a robust ancillary ligand in cyclometalated complexes researchgate.net. The core metal (e.g., Ir(III)) and the primary cyclometalating ligands would largely determine the fundamental emission color. However, the 5-(3-aminophenyl) substituent provides a crucial handle for fine-tuning the electronic properties.

The amine group can act as an electron-donating group, which can influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex. This, in turn, can shift the emission wavelength. Furthermore, the amine group offers a site for further synthetic modification, allowing for the attachment of other functional groups to enhance solubility, improve film-forming properties, or promote intermolecular interactions that can affect charge transport and device efficiency. Research on related iridium complexes shows that modifications to the ancillary picolinate (B1231196) ligand can significantly alter the photophysical properties and emission color researchgate.net.

Interactive Table 3: Anticipated Properties of Optoelectronic Complexes
Property Influence of this compound Ligand Potential Application
Emission Color The aminophenyl group can shift emission wavelengths (fine-tuning). Phosphorescent emitters in OLEDs.
Quantum Efficiency The rigid structure can help suppress non-radiative decay, potentially leading to high phosphorescence quantum yields. High-efficiency lighting and displays.
Solubility/Processability The amine group can be functionalized to improve solubility in common organic solvents for solution-based device fabrication. Printable electronics, low-cost OLED manufacturing.
Charge Transport The electronic nature of the ligand can influence the HOMO/LUMO levels, affecting charge injection and transport within the device. Improved OLED device performance and lifetime.

Luminescent Materials and Displays

Coordination polymers based on picolinic acid derivatives and lanthanide metals, such as europium(III) and terbium(III), are known to exhibit strong and pure-color luminescence. researchgate.net The organic ligand in these systems can act as an "antenna," absorbing light energy and transferring it efficiently to the metal center, which then emits light of a characteristic color. researchgate.net The aminophenyl group in this compound could further enhance these properties by modifying the electronic structure of the ligand and, consequently, the energy transfer process.

Research on related systems has demonstrated the tunability of emission color by carefully selecting the metal ion and modifying the ligand structure. For instance, different lanthanide-based MOFs can produce red, green, or blue light, which are the primary colors for creating white-light-emitting materials. cailiaoniu.com Pb(II)-based MOFs with pyridine-carboxylate ligands have also been shown to be effective single-phase white-light emitters. nih.gov The functionalization with an amino group can also influence the luminescence through charge transfer interactions, potentially leading to new emission properties. osti.gov

Organic Light-Emitting Diodes (OLEDs) Component Research

In the field of OLEDs, metal complexes are crucial components of the emissive layer. The research into phosphorescent MOFs, for example those functionalized with iridium(III) complexes, highlights the potential for achieving highly efficient light emission. osti.gov While direct research on this compound in OLEDs is not extensively documented, its ability to form stable complexes with various metals suggests its utility.

The key to a successful OLED emissive material is high quantum efficiency and stability. The rigid structure of coordination polymers can enhance the lifetime and quantum efficiency of the luminescent species compared to their solution-state counterparts. osti.gov The amino group on the phenyl ring of this compound offers a site for polymerization or grafting onto other materials, which could be a strategy for fabricating robust thin films for OLED devices.

Below is a table summarizing the luminescent properties of materials based on ligands analogous to this compound, illustrating the potential of this class of compounds.

Material Type Ligand/Metal System Emission Color Key Finding
Metal-Organic FrameworkIridium(III)-functionalized ligands with Zn(II)Varies with structureTriplet-sensitized metal-to-ligand charge transfer was observed. osti.gov
Coordination PolymerLanthanide-Cadmium Helical MOFsTunableEfficient energy transfer from the organic linker to the lanthanide ion. researchgate.net
Metal-Organic FrameworkPb(II) with pyridine-carboxylate ligandsWhiteSingle-phase white-light emission achieved. nih.gov
Metal-Organic FrameworkTetrapyridyl ligands with Zn(II), Cd(II), or Hg(II)Violet to YellowEmission character altered by subtle structural variations. osti.gov

Energy Storage and Conversion Materials

The demand for efficient energy storage and conversion technologies has spurred research into novel electrode and photocatalytic materials. The structural and electronic characteristics of this compound-based systems suggest their applicability in these domains.

Components in Batteries and Supercapacitors

Metal-organic frameworks and other coordination polymers are being increasingly investigated as electrode materials for rechargeable batteries and supercapacitors. rsc.org Their porous nature can facilitate electrolyte transport and shorten the diffusion path for ions, both of which are critical for high performance. rsc.org

Amino-functionalized MOFs have shown particular promise. For example, a cobalt-based MOF with an amino-functionalized ligand (Co-BDC-NH2) exhibited high specific capacitance and good cycling stability when used as a supercapacitor electrode. researchgate.net Similarly, an amino-functionalized cobalt-MOF nanosheet array on nickel foam served as a high-performance battery-type electrode for a supercapattery, a hybrid energy storage device. rsc.org The presence of nitrogen atoms in the aminophenyl group of this compound can enhance the electrochemical performance of the resulting materials. Copolymers of aminophenol derivatives have also been successfully used as battery-type electrodes, demonstrating high specific capacity. nih.gov

The following table presents data on the performance of amino-functionalized materials in energy storage applications, providing a benchmark for the potential of this compound-based systems.

Material Application Specific Capacitance/Capacity Cycling Stability
Co-BDC-NH2 MOFSupercapacitor Electrode291 F g⁻¹ at 1 A g⁻¹~86% capacitance retention after 1000 cycles (symmetric device) researchgate.net
NH2-Co-MOF-NS/NFBattery-type Electrode1861 µA h cm⁻² (in three-electrode device)91.8% capacity retention after 5000 cycles (supercapattery) rsc.org
Poly(ANS-co-oAP)Battery-type Electrode102.9 mAh g⁻¹ at 1 A g⁻¹ (in 1 M H₂SO₄)88.2% capacitance retention after 3000 cycles (flexible supercapacitor) nih.gov

Photocatalytic Energy Conversion Systems

Coordination polymers are emerging as a new class of photocatalysts for applications such as the degradation of organic pollutants and the conversion of CO2 into valuable chemicals. researchgate.netmdpi.com The organic ligands in these materials can act as light-harvesting antennas, while the metal centers serve as catalytic sites. researchgate.net

Research on a silver-based coordination polymer with a tris(4-imidazolylphenyl)amine ligand demonstrated excellent photocatalytic performance in degrading pollutants, which was attributed to efficient metal-ligand charge transfer that extended the light absorption range. rsc.org Coordination polymers based on other picolinic acid derivatives have also been shown to be active photocatalysts. The photocatalytic activity of these materials often correlates with their band gap energies. nih.gov Doping coordination polymers, such as ZIF-8 with cobalt, has been shown to reduce the band gap and enable photocatalytic activity under visible light. usm.edu The presence of the aminophenyl group in this compound could similarly be exploited to tune the band gap and enhance visible light absorption, a key requirement for efficient solar energy conversion.

The table below summarizes the performance of related coordination polymers in photocatalysis.

Catalyst Target Reaction Efficiency Key Mechanism
Ag-TIPA Coordination PolymerDegradation of ciprofloxacin (B1669076) and 4-nitrophenolExcellent performance and reusabilityMetal-ligand charge transfer enhancing light absorption rsc.org
Cd(II)-based Coordination PolymerDegradation of various organic dyesUp to 95.52% for Rhodamine BGeneration of reactive oxygen species (•O₂⁻ and •OH⁻) nih.gov
Cobalt-doped ZIF-8Degradation of Methylene (B1212753) Blue97% removalReduced band gap enabling visible light activity usm.edu

Q & A

Basic: What are the established synthetic methodologies for 5-(3-Aminophenyl)picolinic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of picolinic acid derivatives typically involves Suzuki-Miyaura cross-coupling reactions and subsequent hydrolysis. For example, methyl 5-bromopicolinate can undergo Suzuki coupling with a boronic acid derivative (e.g., 3-aminophenylboronic acid) to introduce the aryl group, followed by ester hydrolysis to yield the carboxylic acid . Key parameters for optimization include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio with the substrate.
  • Temperature : 80–100°C for 12–24 hours in a mixed solvent system (e.g., DME/H₂O).
  • Hydrolysis : 1M NaOH at 60°C for 4–6 hours to cleave the methyl ester .
    Yields range from 60–85%, depending on steric and electronic effects of substituents.

Advanced: How can computational modeling guide the design of this compound derivatives for targeting indoleamine 2,3-dioxygenase (IDO) in immunomodulation?

Answer:
IDO, a tryptophan-catabolizing enzyme, is a therapeutic target in cancer and autoimmune diseases. Molecular docking studies using IDO’s crystal structure (PDB ID: 2D0T) can predict binding affinities of picolinic acid derivatives. Key steps include:

  • Ligand preparation : Protonation states and tautomerization of the aminophenyl and carboxylic acid groups.
  • Docking simulations : Assess interactions with IDO’s heme-binding pocket (e.g., π-π stacking with Phe-226 or hydrogen bonding with Ser-167).
  • Validation : Compare predicted IC₅₀ values with enzymatic assays (e.g., kynurenine production inhibition) .
    Contradictions in activity data may arise from differences in assay conditions (e.g., pH, cofactor availability) .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
  • NMR : ¹H and ¹³C spectra confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for the picolinic acid core).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 229.08 for C₁₂H₁₀N₂O₂).
  • X-ray crystallography : Resolve ambiguities in regiochemistry for structurally similar analogs .

Advanced: How do structural modifications at the 3-aminophenyl group influence the catalytic activity of metal-coordinated this compound complexes?

Answer:
In coordination chemistry, the amino group’s electronic and steric properties modulate ligand-metal interactions. For example:

  • Electron-donating groups (e.g., -NH₂) enhance σ-donation to Cu(II) or Co(II) centers, stabilizing complexes with distorted octahedral geometries.
  • Bulkier substituents reduce catalytic efficiency in oxidation reactions (e.g., cyclohexane oxidation) due to hindered substrate access .
    Experimental validation involves:
  • Synthesis : Hydrothermal reactions with metal salts (e.g., Cu(NO₃)₂) at 120°C for 48 hours.
  • Catalytic assays : Monitor turnover frequency (TOF) using GC-MS or UV-vis kinetics .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Refer to Material Safety Data Sheets (MSDS) for hazards:

  • Exposure routes : Inhalation, skin contact, or ingestion (harmful effects include respiratory irritation or dermatitis).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if swallowed .
    Store in a cool, dry place (<25°C) away from oxidizers.

Advanced: How can transcriptomic analysis elucidate the antibacterial mechanism of this compound derivatives against multidrug-resistant pathogens?

Answer:
RNA-seq or microarray studies on bacterial strains (e.g., Staphylococcus haemolyticus) treated with sub-MIC levels of the compound can identify differentially expressed genes. Key pathways to analyze include:

  • Biofilm formation : Downregulation of icaADBC operon.
  • Stress response : Upregulation of oxidative stress genes (e.g., sodA, katA).
  • Cell wall synthesis : Altered expression of pbp2 or mecA .
    Validate findings with qRT-PCR and phenotypic assays (e.g., biofilm biomass quantification via crystal violet staining) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : Poor in water (<1 mg/mL at pH 7.4); improves in DMSO (50–100 mg/mL).
  • Stability : Stable at 4°C for 6 months in lyophilized form. In solution (PBS, pH 7.4), degradation <5% over 72 hours at 37°C .
    For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

Advanced: How can conflicting data on the compound’s role in tryptophan metabolism be resolved?

Answer:
Discrepancies may stem from:

  • Model systems : Primary immune cells vs. cancer cell lines (e.g., HeLa) have varying IDO expression levels.
  • Metabolite analysis : Use LC-MS/MS to quantify tryptophan, kynurenine, and picolinic acid simultaneously.
  • Knockout controls : CRISPR/Cas9-mediated IDO1 deletion to confirm on-target effects .
    Standardize assay conditions (e.g., 10% FBS in RPMI media, 24-hour incubation) for cross-study comparisons .

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